![molecular formula C12H12N2OS B1421980 6-(4-ethoxyphenyl)pyridazine-3(2H)-thione CAS No. 1225715-79-6](/img/structure/B1421980.png)
6-(4-ethoxyphenyl)pyridazine-3(2H)-thione
Overview
Description
Scientific Research Applications
Cardiovascular Therapeutics
The introduction of a 6-substituted-phenyl group on the pyridazinone skeleton has been shown to enhance cardiovascular effects. Derivatives like 6-(4-ethoxyphenyl)pyridazine-3(2H)-thione have been synthesized and examined for their hypotensive activity, showing promise in the treatment of hypertension and other cardiovascular conditions .
Anti-inflammatory Agents
Pyridazinone derivatives exhibit pronounced anti-inflammatory properties. They can be used to develop new anti-inflammatory drugs, potentially offering relief for conditions such as arthritis and other inflammatory diseases .
Antidiabetic Activity
Recent studies have reported pyridazinones as potential antidiabetic agents. Their ability to modulate blood sugar levels could lead to the development of new therapeutic options for managing diabetes .
Anticonvulsant Properties
Compounds within the pyridazinone class have been evaluated for their anticonvulsant effects. This suggests that 6-(4-ethoxyphenyl)pyridazine-3(2H)-thione could be a candidate for creating new anticonvulsant medications, which are crucial for treating epilepsy and other seizure disorders .
Antiasthmatic Potential
The pharmacological profile of pyridazinones includes antiasthmatic effects. This opens up research avenues for 6-(4-ethoxyphenyl)pyridazine-3(2H)-thione to be used in the treatment of asthma, improving respiratory health .
Antimicrobial Applications
Pyridazinone derivatives have also been identified as having antimicrobial properties. This makes them valuable in the fight against infectious diseases, as they could lead to the synthesis of new antibiotics or antifungal medications .
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-15-10-5-3-9(4-6-10)11-7-8-12(16)14-13-11/h3-8H,2H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPNCYTGWMSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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